molecular formula C9H12BrN3O B12989274 Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol

Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol

Cat. No.: B12989274
M. Wt: 258.12 g/mol
InChI Key: XICMTXHIKPEKFR-NTSWFWBYSA-N
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Description

Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol is a synthetic organic compound that features a cyclopentane ring substituted with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

    Bromination: Introduction of the bromine atom to the pyrazine ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The amino group can be introduced via nucleophilic substitution reactions using amine sources like ammonia or primary amines.

    Cyclopentane ring formation: The cyclopentane ring can be constructed through cyclization reactions involving appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), primary amines, organometallic reagents

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,3S)-3-(5-amino-6-chloropyrazin-2-yl)cyclopentan-1-ol
  • Rel-(1R,3S)-3-(5-amino-6-fluoropyrazin-2-yl)cyclopentan-1-ol
  • Rel-(1R,3S)-3-(5-amino-6-iodopyrazin-2-yl)cyclopentan-1-ol

Uniqueness

Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H12BrN3O/c10-8-9(11)12-4-7(13-8)5-1-2-6(14)3-5/h4-6,14H,1-3H2,(H2,11,12)/t5-,6+/m0/s1

InChI Key

XICMTXHIKPEKFR-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1C2=CN=C(C(=N2)Br)N)O

Canonical SMILES

C1CC(CC1C2=CN=C(C(=N2)Br)N)O

Origin of Product

United States

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